TTA-A8

Description

Properties

IUPAC Name |

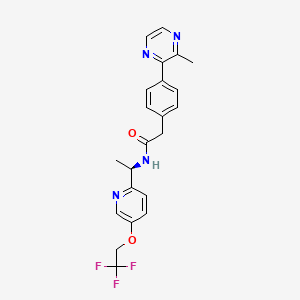

2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O2/c1-14(19-8-7-18(12-28-19)31-13-22(23,24)25)29-20(30)11-16-3-5-17(6-4-16)21-15(2)26-9-10-27-21/h3-10,12,14H,11,13H2,1-2H3,(H,29,30)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURCOVUGQRXRTE-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)NC(C)C3=NC=C(C=C3)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)N[C@H](C)C3=NC=C(C=C3)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TTA-A8: An In-Depth Technical Guide on its Mechanism of Action as a T-Type Calcium Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-A8 is a potent, selective, and short-acting antagonist of T-type calcium channels, demonstrating significant potential in the modulation of neuronal excitability. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams generated with the DOT language. This document is intended to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of T-type calcium channels. These low-voltage activated (LVA) channels, comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are critical regulators of neuronal firing patterns, particularly in the thalamocortical circuitry.[1][2] Their involvement in the generation of rhythmic burst firing makes them key players in processes such as sleep and in the pathophysiology of conditions like absence epilepsy.[3][4] this compound, as a potent antagonist of these channels, offers a means to probe these functions and presents a therapeutic avenue for related disorders.

Molecular Target: T-Type Calcium Channels

The primary molecular target of this compound is the family of T-type calcium channels. This compound is a potent and selective blocker of these channels.[5]

In Vitro Potency

The potency of this compound has been quantified using a Fluorometric Imaging Plate Reader (FLIPR) depolarization assay, which measures changes in intracellular calcium concentration. In this assay, this compound exhibits a half-maximal inhibitory concentration (IC50) of 31.3 nM.[5]

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) | Reference |

| FLIPR Depolarization Assay | T-Type Calcium Channels | 31.3 | [5] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly blocking the pore of T-type calcium channels, thereby preventing the influx of calcium ions into the neuron upon membrane depolarization. This action has significant consequences for neuronal excitability, particularly in the thalamocortical system.

Modulation of Thalamocortical Oscillations

The thalamocortical circuitry is fundamental for the generation of brain rhythms associated with sleep and wakefulness, and its dysregulation is implicated in absence seizures. T-type calcium channels in thalamic neurons are instrumental in generating low-threshold calcium spikes, which lead to burst firing. This burst firing mode is characteristic of sleep and seizure states. By blocking these channels, this compound suppresses this burst firing, promoting a tonic firing mode more associated with an awake, attentive state.[1][2][6] This modulation of thalamocortical oscillations is the core of this compound's mechanism of action in sleep and epilepsy.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. The role of T-channels in the generation of thalamocortical rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonlinearities between inhibition and T-type calcium channel activity bidirectionally regulate thalamic oscillations | eLife [elifesciences.org]

- 4. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

TTA-A8: A Technical Guide to a Novel T-Type Calcium Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-A8 is a potent and selective antagonist of T-type calcium channels, demonstrating significant potential in the fields of neuroscience and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its characterization and an analysis of its role in modulating neuronal signaling pathways are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, also referred to as Compound 13 in some literature, is a novel phenyl acetamide derivative. Its chemical identity and core properties are summarized below.

Chemical Structure:

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[4-(3-Methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | [1] |

| CAS Number | 1146395-46-1 | [1] |

| Molecular Formula | C22H21F3N4O2 | [1] |

| Molecular Weight | 430.42 g/mol | [1] |

| SMILES | C--INVALID-LINK--c1ccc(OCC(F)(F)F)cn1 | [1] |

| Appearance | Off-white solid | [2] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at 0-8 °C | [2] |

Biological Activity and Pharmacokinetics

This compound is a short-acting antagonist of T-type calcium channels with demonstrated oral activity. Its biological efficacy has been primarily characterized in the context of epilepsy and sleep modulation.[3]

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Assay | Reference |

| IC50 | 31.3 nM | FLIPR depolarization assay | [3] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose (p.o.) | Plasma Clearance (CLp) | Volume of Distribution (Vss) | Half-life (T1/2) | Reference |

| Rat | 5 mg/kg | Moderate to High | Low to Moderate | Short | [3] |

| Dog | 5 mg/kg | Moderate to High | Low to Moderate | Short | [3] |

| Rhesus Monkey | 5 mg/kg | Moderate to High | Low to Moderate | Short | [3] |

In Vivo Efficacy:

-

In Wistar albino rats with genetic absence epilepsy, a single oral dose of 3 mg/kg of this compound effectively shortened the duration of epileptic seizures.[3]

-

In Sprague-Dawley rats, single oral doses ranging from 1-10 mg/kg significantly suppressed active wakefulness and increased delta wave sleep.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking T-type calcium channels (CaV3.x), which are low-voltage activated channels crucial for regulating neuronal excitability.[4] These channels are highly expressed in the thalamus and play a key role in the thalamocortical oscillations that underpin different states of consciousness, such as sleep and wakefulness, and are implicated in the pathophysiology of absence seizures.[4][5]

By antagonizing T-type calcium channels, this compound modulates the firing patterns of thalamocortical neurons. Specifically, it is proposed to suppress the low-threshold calcium spikes that lead to burst firing, a mode of neuronal activity associated with sleep and absence seizures. This shifts the neuronal firing pattern towards a tonic mode, which is more characteristic of the awake state.

Experimental Protocols

FLIPR Depolarization Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) of this compound against T-type calcium channels was determined using a Fluorometric Imaging Plate Reader (FLIPR)-based depolarization assay. While the specific proprietary protocol used for this compound is not publicly detailed, a general methodology for such an assay is as follows:

Objective: To measure the ability of this compound to inhibit calcium influx through T-type calcium channels upon depolarization.

Materials:

-

HEK293 cells stably expressing the target T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

High-potassium depolarization buffer (HBSS with elevated KCl concentration, e.g., 90 mM).

-

This compound stock solution in DMSO.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing the T-type calcium channel into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the cell culture medium from the plates and add the loading buffer to each well.

-

Incubate the plates for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in HBSS from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).

-

Establish a stable baseline fluorescence reading for each well.

-

The instrument will then add the this compound dilutions to the respective wells of the cell plate.

-

After a short incubation period with the compound, the instrument will add the high-potassium depolarization buffer to all wells to induce depolarization and subsequent calcium influx through the T-type channels.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence intensity following depolarization is proportional to the amount of calcium influx.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (vehicle-treated) wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of T-type calcium channels. Its demonstrated efficacy in preclinical models of epilepsy and sleep disorders highlights its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further exploration of this compound's mechanism of action and its therapeutic applications.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contributions of T-type calcium channel isoforms to neuronal firing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short-Acting T-Type Calcium Channel Antagonists Significantly Modify Sleep Architecture in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T-type calcium channel - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of TTA-A8, a Novel T-type Calcium Channel Antagonist

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, a potent and short-acting T-type calcium channel antagonist. The information presented is collated from primary scientific literature and reputable technical datasheets, offering a core resource for researchers in neuroscience, pharmacology, and medicinal chemistry.

Discovery and Rationale

This compound was identified through a focused drug discovery program aimed at developing novel, short-acting T-type calcium channel antagonists.[1][2][3] T-type calcium channels, particularly the subtypes CaV3.1, CaV3.2, and CaV3.3, are voltage-gated ion channels that play a crucial role in regulating neuronal excitability and network oscillations in the brain. Their involvement in the pathophysiology of conditions such as epilepsy and sleep disorders has made them an attractive therapeutic target.[2][4]

The discovery process began with a novel phenyl acetamide series of compounds.[1][2][3] Through systematic chemical modifications, specifically heterocycle substitutions at the 4-position of the phenyl acetamide core, researchers aimed to optimize potency, selectivity, and pharmacokinetic properties.[1][2][3] This optimization process led to the identification of this compound (also referred to as Compound 13 in the primary literature) as a lead candidate with excellent in vivo efficacy, desirable pharmacokinetic characteristics, and a good preclinical safety profile.[1][2][3]

The core discovery workflow leading to the identification of this compound is outlined below:

Synthesis Process

The synthesis of this compound involves a multi-step process, which is a key aspect for researchers looking to replicate or build upon this chemical scaffold. While the primary literature provides a general scheme, a detailed, step-by-step protocol is proprietary. However, based on available information, the synthesis can be conceptualized as the coupling of two key fragments, followed by final modifications.

A generalized synthetic pathway is illustrated below:

Quantitative Data Summary

This compound has been characterized by its potent inhibition of T-type calcium channels and its favorable pharmacokinetic profile across multiple species. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value |

| FLIPR Depolarization Assay | IC₅₀ | 31.3 nM |

| Data sourced from MedChemExpress, citing Yang ZQ, et al. (2010).[1][5][6] |

Table 2: Preclinical Pharmacokinetic Parameters of this compound (5 mg/kg, p.o.)

| Species | CLp (mL/min/kg) | Vss (L/kg) | T₁/₂ (h) | F (%) |

| Rat | 30.3 | 0.59 | 0.24 | 71 |

| Dog | 11.8 | 0.36 | 0.81 | 23 |

| Rhesus | 19.3 | 0.74 | 0.53 | 5 |

| CLp: Plasma Clearance, Vss: Volume of Distribution at Steady State, T₁/₂: Half-life, F: Oral Bioavailability. Data sourced from MedChemExpress, citing Yang ZQ, et al. (2010).[1][5] |

Table 3: Human Pharmacokinetic Parameters of this compound (20 mg, oral dose, n=12)

| Parameter | Value (mean ± SD) |

| Cₘₐₓ | 1.82 ± 0.274 µM |

| T₁/₂ | 3.0 ± 1.1 h |

| Cₘₐₓ: Maximum Plasma Concentration, T₁/₂: Apparent Terminal Half-life. Data sourced from Yang ZQ, et al. (2010).[1][2][3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections describe the key assays used in the characterization of this compound.

FLIPR Depolarization Assay for T-type Calcium Channel Antagonism

This high-throughput assay measures changes in cell membrane potential to determine the inhibitory activity of compounds on T-type calcium channels.

-

Cell Line: A stable cell line co-expressing a T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3) and an inwardly rectifying potassium channel (Kir2.3) to maintain a hyperpolarized resting membrane potential.

-

Assay Principle: The assay utilizes a voltage-sensitive fluorescent dye that partitions across the cell membrane based on the membrane potential. Depolarization of the cells, induced by an increase in extracellular potassium concentration, opens the T-type calcium channels. Antagonists of these channels will inhibit this depolarization, leading to a reduced fluorescence signal.

-

Protocol Outline:

-

Cell Plating: Seed the stable cell line into 384-well, black-walled, clear-bottom microplates and culture overnight.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a voltage-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit). Incubate for a specified time (typically 30-60 minutes) at room temperature or 37°C to allow the dye to equilibrate across the cell membranes.

-

Compound Addition: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.

-

FLIPR Measurement: Place the cell plate and compound plate into a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence is measured, after which the compounds are added to the cell plate. Subsequently, a potassium chloride solution is added to depolarize the cells and activate the T-type calcium channels. The change in fluorescence intensity is monitored in real-time.

-

Data Analysis: The inhibitory effect of this compound is calculated by comparing the fluorescence change in the presence of the compound to the control wells. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

In Vivo Rodent Sleep Architecture Analysis

This experiment evaluates the effect of this compound on sleep patterns in rats using electroencephalography (EEG) and electromyography (EMG) recordings.

-

Animal Model: Adult male Sprague-Dawley rats or Wistar albino rats with genetic absence epilepsy are commonly used.[1][5] Animals are surgically implanted with telemetric transmitters for EEG and EMG recording.

-

Surgical Implantation:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Implant EEG screw electrodes over the cortex (e.g., frontal and parietal regions).

-

Implant EMG wire electrodes into the nuchal (neck) muscles.

-

Place the telemetric transmitter subcutaneously on the back of the animal.

-

Connect the electrode leads to the transmitter.

-

Suture the incision and allow the animal to recover for at least one week.

-

-

Data Acquisition:

-

House the rats individually in recording chambers with free access to food and water.

-

Allow the animals to acclimate to the recording environment and tethering.

-

Record baseline EEG and EMG data for a 24-hour period.

-

Administer this compound or vehicle orally (p.o.) at the desired dose(s).[1][5]

-

Record EEG, EMG, and locomotor activity data continuously for the subsequent 24 hours.

-

-

Data Analysis:

-

The recorded data is automatically or manually scored in epochs (e.g., 10-second intervals) into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

-

Parameters such as the duration of each sleep state, sleep latency, number and duration of sleep/wake bouts, and EEG power spectra (especially delta power during NREM sleep) are quantified and compared between the this compound and vehicle-treated groups.

-

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Animal Models: Pharmacokinetic parameters were determined in rats, dogs, and rhesus monkeys.[1][5]

-

Protocol Outline:

-

Administer a single oral (p.o.) dose of this compound (e.g., 5 mg/kg) to fasted animals.[1][5]

-

Collect blood samples at multiple time points post-dosing via an appropriate route (e.g., tail vein or indwelling catheter).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂, CLp, Vss, and F) using non-compartmental analysis software.

-

Mechanism of Action: T-type Calcium Channel Antagonism

This compound exerts its pharmacological effects by directly blocking T-type calcium channels. These channels are low-voltage activated, meaning they open in response to small depolarizations of the cell membrane from a hyperpolarized state. In thalamocortical neurons, this channel activity is critical for the generation of burst firing, a pattern of neuronal activity associated with sleep spindles and the spike-wave discharges characteristic of absence seizures. By antagonizing these channels, this compound is thought to suppress this burst firing, thereby promoting sleep and reducing seizure activity.

This guide provides a foundational understanding of this compound for scientific and drug development professionals. For further details, direct consultation of the primary literature is recommended.

References

- 1. Short-Acting T-Type Calcium Channel Antagonists Significantly Modify Sleep Architecture in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Short-acting T-type calcium channel antagonists significantly modify sleep architecture in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of calcium and CaMKII in sleep [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CheMondis Marketplace [chemondis.com]

TTA-A8: A Preclinical In-Depth Analysis of a Novel T-Type Calcium Channel Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-A8 is a novel, orally active, short-acting T-type calcium channel antagonist that has demonstrated significant potential in preclinical studies for the management of neurological disorders, particularly those involving disruptions in sleep architecture and neuronal hyperexcitability.[1] As a selective blocker of T-type calcium channels, this compound modulates the activity of the corticothalamic loop, a key neural circuit involved in regulating states of wakefulness and sleep, and implicated in the pathophysiology of absence seizures.[1] This technical guide provides a comprehensive overview of the core preclinical research findings for this compound, including its in vitro potency, in vivo efficacy in rodent models, and pharmacokinetic profile across multiple species. Detailed experimental protocols and a visual representation of its mechanism of action are presented to facilitate further research and development.

Core Data Presentation

In Vitro Potency

This compound exhibits potent antagonism of T-type calcium channels as determined by a fluorescence imaging plate reader (FLIPR) depolarization assay.

| Compound | Assay Type | IC50 (nM) |

| This compound | FLIPR Depolarization Assay | 31.3 |

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound in modulating sleep and seizure activity.

Sleep Architecture Modulation in Rats:

| Dose (mg/kg, p.o.) | Effect on Active Wake | Effect on Delta Wave Sleep |

| 1-10 | Significant Suppression | Increased |

Anti-Seizure Activity in a Genetic Absence Epilepsy Rat Model:

| Dose (mg/kg, p.o.) | Effect on Epileptic Seizure Duration | |---|---|---| | 3 | Significant Shortening |

Preclinical Pharmacokinetics

This compound displays favorable pharmacokinetic properties across several preclinical species, characterized by moderate to high plasma clearance, low to moderate volume of distribution, and a short half-life.

| Species | Dose (mg/kg, p.o.) | Plasma Clearance (CLp) | Volume of Distribution (Vss) | Half-life (T1/2) |

| Rat | 5 | Moderate to High | Low to Moderate | Short |

| Dog | 5 | Moderate to High | Low to Moderate | Short |

| Rhesus Monkey | 5 | Moderate to High | Low to Moderate | Short |

Experimental Protocols

FLIPR Depolarization Assay for IC50 Determination

This assay quantifies the ability of a compound to inhibit T-type calcium channel activity in a cellular context.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the target T-type calcium channel subtype.

Methodology:

-

Cell Preparation: HEK293 cells are seeded into 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified period at 37°C. This dye exhibits an increase in fluorescence intensity upon binding to intracellular calcium.

-

Compound Addition: this compound is serially diluted to various concentrations and added to the wells.

-

Depolarization and Signal Reading: The cells are then depolarized using a solution containing a high concentration of potassium chloride (KCl). This depolarization activates the voltage-gated T-type calcium channels, leading to an influx of calcium and a subsequent increase in fluorescence. The fluorescence intensity is measured in real-time using a FLIPR instrument.

-

Data Analysis: The IC50 value is calculated by plotting the fluorescence response against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Rat Electroencephalography (EEG) Telemetry Model for Sleep Analysis

This in vivo model is used to assess the effects of this compound on sleep architecture in freely moving rats.

Animal Model: Adult male Sprague-Dawley rats.

Methodology:

-

Surgical Implantation: Rats are anesthetized, and a telemetry transmitter is surgically implanted subcutaneously. EEG recording electrodes are placed on the dura mater over the cortex, and electromyography (EMG) electrodes are inserted into the nuchal muscles.

-

Recovery and Habituation: Animals are allowed a recovery period of at least one week, followed by habituation to the recording chambers and tethering system.

-

Baseline Recording: Continuous 24-hour baseline EEG and EMG recordings are acquired to establish normal sleep-wake patterns for each animal.

-

Drug Administration: this compound or vehicle is administered orally at the beginning of the light or dark cycle.

-

Post-Dosing Recording: EEG and EMG data are continuously recorded for 24 hours post-administration.

-

Data Analysis: The recorded data is scored into distinct sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, rapid eye movement (REM) sleep) based on the EEG and EMG signals. Parameters such as the duration and latency of each state are quantified and compared between the this compound and vehicle-treated groups.

Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model

This is a well-established genetic model of absence epilepsy used to evaluate the anti-seizure potential of this compound.[2][3][4][5]

Animal Model: Genetic Absence Epilepsy Rats from Strasbourg (GAERS). These rats spontaneously exhibit absence-like seizures characterized by spike-and-wave discharges on the EEG.[2][5]

Methodology:

-

EEG Electrode Implantation: Adult GAERS are surgically implanted with cortical EEG electrodes for seizure monitoring.

-

Baseline Seizure Recording: Baseline EEG recordings are performed to determine the frequency and duration of spontaneous spike-and-wave discharges for each animal.

-

Drug Administration: this compound or vehicle is administered orally.

-

Post-Dosing EEG Recording: EEG is continuously recorded for a defined period following drug administration.

-

Data Analysis: The number and duration of spike-and-wave discharges are quantified and compared to the baseline values to determine the efficacy of this compound in suppressing seizure activity.

Mandatory Visualizations

Signaling Pathway of this compound in Modulating Neuronal Excitability

References

- 1. Short-Acting T-Type Calcium Channel Antagonists Significantly Modify Sleep Architecture in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Absence Epilepsy in Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Genetic Absence Epilepsy Rats from Strasbourg model of absence epilepsy exhibits alterations in fear conditioning and latent inhibition consistent with psychiatric comorbidities in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic absence epilepsy in rats from Strasbourg--a review. | Semantic Scholar [semanticscholar.org]

- 5. GAERS - Wikipedia [en.wikipedia.org]

TTA-A8 Target Validation in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-A8 is a potent, selective, and short-acting antagonist of T-type calcium channels, positioning it as a valuable tool for investigating neuronal function and a potential therapeutic agent for neurological disorders such as epilepsy and sleep disturbances.[1] This technical guide provides a comprehensive overview of the core methodologies for the target validation of this compound in neurons. It includes a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of relevant signaling pathways and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies and to further elucidate the role of T-type calcium channels in neuronal pathophysiology.

Introduction to this compound and its Neuronal Target

This compound is a novel phenyl acetamide derivative identified as a potent antagonist of T-type calcium channels.[2] These channels, also known as low-voltage-activated (LVA) calcium channels, are critical regulators of neuronal excitability, playing key roles in processes such as burst firing, pacemaking activity, and postsynaptic integration. The family of T-type calcium channels comprises three isoforms: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), all of which are expressed in the nervous system. Dysfunction of these channels has been implicated in a variety of neurological disorders, making them attractive targets for drug development.[3] this compound has demonstrated efficacy in preclinical models of epilepsy and has been investigated in human clinical trials, highlighting its therapeutic potential.[2]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. It is important to note that while a general IC50 value is available, specific potencies against individual T-type calcium channel isoforms for this compound are not yet publicly detailed. Data for a related compound, TTA-A2, is included to provide context on the state-dependent nature of inhibition for this class of molecules.

| Parameter | Value | Assay/Species/Conditions | Reference |

| IC50 | 31.3 nM | FLIPR depolarization assay | [1] |

| Cmax (Human) | 1.82 ± 0.274 µM | 20 mg oral dose (n=12) | [2] |

| Terminal Half-life (Human) | 3.0 ± 1.1 h | 20 mg oral dose (n=12) | [2] |

| TTA-A2 IC50 (CaV3.1) | 89 nM | Voltage-clamp assay (depolarized state, -80 mV holding potential) | [4] |

| TTA-A2 IC50 (CaV3.1) | 4,100 nM | Voltage-clamp assay (hyperpolarized state, -100 mV holding potential) | [4] |

Experimental Protocols for Target Validation

This section provides detailed methodologies for key experiments to validate the interaction of this compound with T-type calcium channels in neurons. These protocols are based on established methods for characterizing T-type channel antagonists.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is adapted from standard methods for recording T-type calcium currents in neurons and cultured cells.[5][6][7]

Objective: To measure the inhibitory effect of this compound on T-type calcium currents in individual neurons.

Materials:

-

Cells: Primary cultured neurons (e.g., thalamocortical neurons, dorsal root ganglion neurons) or a cell line stably expressing a specific T-type calcium channel isoform (e.g., HEK293-CaV3.x).

-

External Solution (in mM): 120 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 10 HEPES, 5 4-aminopyridine (4-AP), 10 glucose, pH 7.4 with TEA-OH.

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, pH 7.2 with CsOH.

-

This compound Stock Solution: 10 mM in DMSO.

Procedure:

-

Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents.

-

Perfuse the bath with the this compound solution for a sufficient time to reach equilibrium.

-

Repeat the voltage-step protocol to measure the T-type currents in the presence of the compound.

-

Wash out the compound with the control external solution to assess the reversibility of the inhibition.

-

Analyze the data to determine the concentration-dependent inhibition and calculate the IC50 value.

Expected Outcome: this compound should produce a concentration-dependent and reversible block of the low-voltage-activated T-type calcium current.

Calcium Imaging: FLIPR (Fluorometric Imaging Plate Reader) Assay

This protocol is based on a general FLIPR assay for T-type calcium channels.[8][9][10][11]

Objective: To perform a high-throughput screen of this compound's inhibitory effect on T-type channel-mediated calcium influx.

Materials:

-

Cells: HEK293 cells stably expressing a CaV3.x isoform.

-

Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Pluronic F-127: To aid in dye loading.

-

This compound Compound Plates: Serial dilutions of this compound in assay buffer.

Procedure:

-

Seed the HEK293-CaV3.x cells into 384-well black-walled, clear-bottom plates and culture overnight.

-

Prepare the dye-loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium and add the dye-loading solution to the cells. Incubate for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the this compound compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Use the FLIPR instrument to measure the baseline fluorescence.

-

Add a depolarizing stimulus (e.g., a high concentration of KCl) to activate the T-type channels and measure the resulting change in fluorescence.

-

Analyze the fluorescence data to determine the inhibitory effect of this compound and calculate the IC50 value.

Expected Outcome: this compound will inhibit the depolarization-induced increase in intracellular calcium in a concentration-dependent manner.

Radioligand Binding Assay

This protocol is conceptualized based on the development of radioligands for other T-type channel antagonists.[12] A specific radiolabeled version of this compound or a close analog would be required.

Objective: To determine the binding affinity (Kd) of this compound to T-type calcium channels.

Materials:

-

Radioligand: [3H]-TTA-A8 or a suitable radiolabeled analog.

-

Membrane Preparations: Membranes isolated from cells or tissues expressing a high density of T-type calcium channels (e.g., HEK293-CaV3.x cells or brain tissue).

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled T-type channel blocker.

-

Glass Fiber Filters: For separating bound and free radioligand.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Incubate the membrane preparations with increasing concentrations of the radioligand in the binding buffer.

-

In a parallel set of tubes, include the non-specific binding control to determine non-specific binding.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through the glass fiber filters and wash with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Perform saturation binding analysis to determine the Kd and Bmax.

-

For competitive binding, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Analyze the data to calculate the Ki of this compound.

Expected Outcome: this compound will exhibit high-affinity, saturable, and specific binding to membranes containing T-type calcium channels.

Signaling Pathways and Functional Effects

This compound, by blocking T-type calcium channels, modulates several downstream signaling pathways and neuronal functions.

Modulation of Neuronal Excitability and Burst Firing

T-type calcium channels are key contributors to the generation of low-threshold calcium spikes, which in turn can trigger bursts of action potentials, particularly in thalamocortical neurons.[13][14] By inhibiting these channels, this compound is expected to suppress burst firing and shift the firing mode of neurons towards a tonic (single-spike) pattern. This action is crucial for its therapeutic effects in conditions like absence epilepsy, which are characterized by hypersynchronous burst firing in thalamocortical circuits.

Downstream Signaling Cascades

Calcium influx through T-type channels can activate a variety of downstream signaling molecules. While the specific pathways modulated by this compound are still under investigation, blocking T-type channels will likely impact:

-

Calcium-dependent enzymes: Such as calmodulin and various protein kinases (e.g., CaMKII, PKA, PKC).[15][16]

-

Gene expression: Through calcium-responsive transcription factors.

-

Interactions with other ion channels: T-type channels can functionally couple with other channels, such as calcium-activated potassium channels, to fine-tune neuronal firing patterns.[17]

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Short-acting T-type calcium channel antagonists significantly modify sleep architecture in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Cell-Type Specific Distribution of T-Type Calcium Currents in Lamina II Neurons of the Rat Spinal Cord [frontiersin.org]

- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]

- 8. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. afasci.com [afasci.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms and consequences of action potential burst firing in rat neocortical pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ionic Mechanisms Underlying Repetitive High-Frequency Burst Firing in Supragranular Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling complexes of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Signal processing by T-type calcium channel interactions in the cerebellum [frontiersin.org]

TTA-A8: A Technical Guide to its Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the safety and toxicity profile of TTA-A8, a T-type calcium channel antagonist. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive internal risk assessment or regulatory guidance. Notably, detailed quantitative preclinical safety and toxicity data for this compound are not extensively available in the public domain.

Executive Summary

This compound is a potent and selective, short-acting T-type calcium channel antagonist that has been investigated for its potential therapeutic effects, particularly in the field of neuroscience. While a 2010 publication in ACS Medicinal Chemistry Letters by Yang Z.Q. et al. describes this compound as having "excellent preclinical safety," the detailed supporting data from these safety studies are not provided in the publication or its supplementary materials.[1][2] Preliminary human clinical trial data in a small cohort (n=12) indicated a high maximum concentration (Cmax) and a short half-life at a 20 mg oral dose.[1]

This guide provides a comprehensive overview of the standard preclinical safety and toxicity evaluation that a compound like this compound would undergo to support an Investigational New Drug (IND) application. The methodologies and data endpoints described herein are based on established regulatory guidelines and common practices in the pharmaceutical industry.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by blocking T-type calcium channels. These channels are low voltage-activated calcium channels that play a crucial role in various physiological processes, including neuronal excitability, cardiac pacemaking, and smooth muscle function.[3] By inhibiting the influx of calcium through these channels, this compound can modulate neuronal firing patterns and other calcium-dependent cellular processes.

Preclinical Safety and Toxicity Assessment (Standard Battery)

The following sections detail the standard battery of non-clinical studies typically conducted to assess the safety and toxicity of a new chemical entity like this compound prior to human clinical trials.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single high dose of the substance.

Table 1: Representative Acute Toxicity Study Design

| Parameter | Description |

| Species | Rodent (e.g., rat or mouse) and non-rodent (e.g., dog or non-human primate) |

| Route of Administration | Intended clinical route (e.g., oral) and intravenous |

| Dose Levels | A control group and at least three escalating dose levels |

| Observation Period | Typically 14 days |

| Endpoints | Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy |

-

Animal Acclimation: Healthy, young adult rodents of a single strain are acclimated to the laboratory environment for at least 5 days.

-

Dosing: Animals are fasted overnight prior to dosing. The test article (this compound) is administered once by oral gavage at predetermined dose levels. A control group receives the vehicle alone.

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals on the day of dosing and at least once daily for 14 days. Body weights are recorded prior to dosing and at specified intervals throughout the study.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Repeated-Dose Toxicity

These studies evaluate the toxicological profile of a substance following repeated administration over a longer period.

Table 2: Representative Repeated-Dose Toxicity Study Design

| Parameter | Description |

| Species | Rodent and non-rodent |

| Route of Administration | Intended clinical route |

| Dose Levels | A control group and at least three dose levels (low, mid, high) |

| Duration | Varies (e.g., 28 days, 90 days) depending on the intended duration of clinical use |

| Endpoints | Mortality, clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology |

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.

Table 3: Standard Genotoxicity Test Battery

| Assay | Purpose |

| Ames Test (Bacterial Reverse Mutation Assay) | Detects gene mutations (point mutations and frameshifts) |

| In Vitro Chromosomal Aberration Assay or In Vitro Micronucleus Test | Detects chromosomal damage in mammalian cells |

| In Vivo Micronucleus Test | Detects chromosomal damage in a whole animal system |

-

Bacterial Strains: A set of specific strains of Salmonella typhimurium and Escherichia coli with known mutations are used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.

-

Plating and Incubation: The treated bacteria are plated on a minimal agar medium. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form colonies.

-

Colony Counting: After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects on vital physiological functions.

Table 4: Core Battery of Safety Pharmacology Studies

| System | Endpoints |

| Central Nervous System (CNS) | Effects on motor activity, behavioral changes, coordination, sensory/motor reflexes, and body temperature |

| Cardiovascular System | Effects on blood pressure, heart rate, and electrocardiogram (ECG) |

| Respiratory System | Effects on respiratory rate and tidal volume |

Reproductive and Developmental Toxicity

These studies evaluate the potential effects of the substance on the ability to reproduce and on the development of the offspring.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer. These are typically conducted for pharmaceuticals intended for chronic use.

Conclusion

While the publicly available data on the safety and toxicity of this compound is limited, the standard preclinical safety assessment for such a compound is a rigorous and multi-faceted process. The information presented in this guide outlines the typical battery of studies that would be required to support the clinical development of this compound. For a complete and definitive understanding of the safety profile of this compound, access to the full preclinical data package submitted to regulatory authorities would be necessary. Researchers and drug development professionals are encouraged to consult relevant regulatory guidelines for the most current and detailed requirements.

References

TTA-A8 in Epilepsy Research: A Technical Guide to a Novel T-Type Calcium Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability remains a critical area of research. Low-voltage-activated T-type calcium channels, particularly the CaV3 family (CaV3.1, CaV3.2, and CaV3.3), have emerged as promising therapeutic targets due to their role in neuronal hyperexcitability and the generation of seizure activity. TTA-A8 is a potent and selective antagonist of T-type calcium channels that has demonstrated significant anti-seizure properties in preclinical models of epilepsy. This technical guide provides an in-depth overview of the role of this compound in epilepsy research, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Furthermore, this guide presents visualizations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound as a potential therapeutic agent for epilepsy.

Introduction: T-Type Calcium Channels and Their Role in Epilepsy

T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability.[1][2][3] They are key contributors to the generation of low-threshold calcium spikes, which can trigger burst firing in neurons.[4][5] This burst firing pattern is implicated in the hypersynchronization of neuronal networks, a hallmark of epileptic seizures, particularly absence seizures which are associated with thalamocortical oscillations.[6][7][8][9] The three isoforms of the CaV3 family have distinct distributions and physiological roles within the central nervous system.[2][3]

-

CaV3.1 is predominantly expressed in thalamocortical relay neurons and is critically involved in the generation of thalamocortical rhythms.[2][6]

-

CaV3.2 is expressed in various brain regions and has been linked to different forms of epilepsy.[2][3]

-

CaV3.3 is highly expressed in the reticular thalamic nucleus and contributes to the rhythmic burst firing of these inhibitory neurons.[5]

Given their central role in neuronal firing patterns associated with seizures, T-type calcium channels are a rational target for the development of novel AEDs.

This compound: A Selective T-Type Calcium Channel Antagonist

This compound is a small molecule antagonist that selectively targets T-type calcium channels. Its mechanism of action involves the direct blockade of these channels, thereby reducing the influx of calcium ions and dampening neuronal hyperexcitability. This action is thought to disrupt the generation and propagation of abnormal electrical activity that underlies seizures.

Quantitative Data on this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and the structurally related T-type calcium channel blocker, TTA-A2. While specific IC50 values for this compound against individual CaV3 isoforms were not available in the searched literature, the data for TTA-A2 provides a strong indication of the potency of this class of compounds. Similarly, a specific ED50 for this compound in the maximal electroshock seizure (MES) model was not found, but the protocol for its determination is well-established.

Table 1: In Vitro Potency of T-Type Calcium Channel Antagonists

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| TTA-A2 | Human CaV3.1 | Voltage Clamp (HEK 293 cells, -80mV holding potential) | 89 | [7] |

| TTA-A2 | Human CaV3.1 | Voltage Clamp (HEK 293 cells, -100mV holding potential) | 4,100 | [7] |

Table 2: In Vivo Efficacy of T-Type Calcium Channel Antagonists in Epilepsy Models

| Compound | Animal Model | Seizure Type | Efficacy Endpoint | Dose/Result | Reference |

| This compound | Wistar Albino Glaxo from Rijswijk (WAG/Rij) Rat | Absence Seizures | Reduction in seizure duration and frequency | Specific dose-response data not available in searched literature. | [1][10][11] |

| This compound | Mouse | Generalized Tonic-Clonic (MES model) | ED50 for protection against tonic hindlimb extension | Specific ED50 value not available in searched literature. | [8][12] |

| Topiramate (for comparison) | Mouse | Generalized Tonic-Clonic (MES model) | ED50 | 40.9 mg/kg (oral) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-seizure properties of this compound.

In Vitro Evaluation of T-Type Calcium Channel Blockade: FLIPR Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to assess the activity of ion channels, including T-type calcium channels.

Objective: To determine the potency of this compound in blocking T-type calcium channels in a cellular context.

Methodology:

-

Cell Line: A stable cell line (e.g., HEK293) expressing the desired human T-type calcium channel isoform (CaV3.1, CaV3.2, or CaV3.3) is used.

-

Dye Loading: Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: this compound at various concentrations is added to the wells and incubated for a specific period.

-

Depolarization: A solution containing a high concentration of potassium chloride (KCl) is added to the wells to depolarize the cell membrane. This depolarization activates the voltage-gated T-type calcium channels, leading to an influx of calcium.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity upon depolarization. The influx of calcium binds to the fluorescent dye, causing an increase in its fluorescence.

-

Data Analysis: The fluorescence signal is measured over time. The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

In Vivo Assessment of Anti-Seizure Efficacy: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.[12][13][14]

Objective: To evaluate the ability of this compound to prevent the spread of seizure activity in the brain.

Methodology:

-

Animal Model: Male mice (e.g., CF-1 or C57BL/6 strain) are commonly used.[12]

-

Drug Administration: this compound is administered to the animals via a specific route (e.g., oral gavage or intraperitoneal injection) at various doses. A vehicle control group is also included.

-

Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.

-

Seizure Induction: A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[12]

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test. The abolition of this tonic extension is considered protection.[12]

-

Data Analysis: The percentage of animals protected at each dose is calculated. The ED50, the dose that protects 50% of the animals, is then determined using probit analysis.

In Vivo Evaluation in a Genetic Model of Absence Epilepsy: WAG/Rij Rat Model

The Wistar Albino Glaxo from Rijswijk (WAG/Rij) rat is a well-validated genetic model of absence epilepsy, characterized by the spontaneous occurrence of spike-wave discharges (SWDs) on electroencephalogram (EEG).[1][10][11]

Objective: To assess the efficacy of this compound in suppressing absence seizures.

Methodology:

-

Animal Model: Adult male or female WAG/Rij rats are used.[1]

-

Electrode Implantation: Animals are surgically implanted with cortical EEG electrodes to record brain electrical activity.

-

Baseline Recording: Baseline EEG recordings are obtained to determine the pre-treatment frequency and duration of SWDs for each animal.

-

Drug Administration: this compound is administered at different doses, and EEG is continuously recorded for a defined period post-administration.

-

Data Analysis: The recorded EEG data is analyzed to quantify the number and total duration of SWDs. The effect of this compound is evaluated by comparing the post-treatment SWD parameters to the baseline values. A dose-response relationship can be established.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway: T-Type Calcium Channel Blockade and Neuronal Excitability

Caption: this compound blocks T-type calcium channels, reducing calcium influx and burst firing.

Experimental Workflow: In Vivo Efficacy Testing in the MES Model

Caption: Workflow for assessing this compound's anti-seizure efficacy using the MES model.

Logical Relationship: Thalamocortical Oscillations and Absence Seizures

Caption: this compound disrupts hypersynchrony in the thalamocortical loop, a key driver of absence seizures.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of epilepsy, owing to its targeted mechanism of action as a T-type calcium channel antagonist. Preclinical evidence, though still emerging, suggests its potential efficacy in controlling both generalized tonic-clonic and absence seizures. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support further research into this compound and similar compounds.

Future research should focus on obtaining more precise quantitative data, including isoform-specific IC50 values and in vivo dose-response relationships in various epilepsy models. Furthermore, comprehensive pharmacokinetic and pharmacodynamic studies, including assessment of brain penetration, are crucial for translating these preclinical findings into clinical development. The continued investigation of T-type calcium channel modulators like this compound holds significant promise for delivering novel and improved treatments for individuals living with epilepsy.

References

- 1. Absence epilepsy in male and female WAG/Rij rats: a longitudinal EEG analysis of seizure expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standards for data acquisition and software-based analysis of in vivo electroencephalography recordings from animals. A TASK1-WG5 report of the AES/ILAE Translational Task Force of the ILAE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Topiramate: preclinical evaluation of structurally novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Developing Novel Experimental Models of m-TORopathic Epilepsy and Related Neuropathologies: Translational Insights from Zebrafish [mdpi.com]

- 9. PTZ-induced seizures in rats: effects of age and strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Age dependent effects of Retigabine on absence seizure in WAG/Rij rats; an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the protective action of various antiepileptic drugs in the maximal electroshock-induced seizure model: a type II isobolographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: TTA-A8 In Vivo Administration in Rodents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended in vivo dosage and administration protocols for TTA-A8, a short-acting T-type calcium channel antagonist, in rodent models. The information is compiled from available preclinical research and is intended to guide researchers in designing their own in vivo studies.

Summary of In Vivo Quantitative Data

The following table summarizes the key quantitative data for this compound administration in rodents based on published studies.

| Parameter | Species | Dosage | Route of Administration | Observed Effect | Reference |

| Efficacy (Epilepsy) | Wistar albino rats (genetic absence epilepsy) | 3 mg/kg (single dose) | Oral (p.o.) | Effectively shortened the duration of epileptic seizures. | [1] |

| Efficacy (Sleep Modulation) | Sprague-Dawley rats | 1-10 mg/kg (single dose) | Oral (p.o.) | Significantly suppressed active wake and increased delta wave sleep. | [1] |

| Pharmacokinetics | Rat, Dog, Rhesus monkey | 5 mg/kg (single dose) | Oral (p.o.) | Exhibited moderate to high plasma clearance, low to moderate volume of distribution, and a short half-life. | [1] |

| In Vitro Potency (IC50) | - | 31.3 nM | - | Potent T-type calcium channel antagonist in a FLIPR depolarization assay. | [1] |

Signaling Pathway

This compound functions as an antagonist of T-type calcium channels. These channels are low-voltage-activated calcium channels that play a crucial role in neuronal excitability and burst firing. By blocking these channels, this compound can modulate neuronal activity, which is the basis for its effects on epilepsy and sleep.[2][3]

Caption: this compound mechanism of action.

Experimental Protocols

Protocol 1: Evaluation of Antiepileptic Activity in a Rodent Model of Absence Epilepsy

This protocol is based on the methodology used to assess the efficacy of this compound in Wistar albino rats with genetic absence epilepsy.[1]

1. Animals:

-

Male Wistar albino rats with genetic absence epilepsy (e.g., GAERS).

-

Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. This compound Preparation:

-

This compound is prepared for oral administration. The vehicle used for dissolution or suspension should be reported (e.g., 0.5% methylcellulose in water).

-

Prepare a stock solution of this compound at a concentration that allows for the administration of 3 mg/kg in a reasonable volume (e.g., 1-5 mL/kg).

3. Experimental Procedure:

-

Baseline Recording: Prior to drug administration, record baseline electroencephalogram (EEG) to determine the baseline frequency and duration of spike-and-wave discharges (SWDs), the hallmark of absence seizures.

-

Administration: Administer this compound (3 mg/kg) or vehicle orally via gavage.

-

Post-treatment Recording: Record EEG continuously for a defined period (e.g., 2-4 hours) post-administration.

-

Data Analysis: Quantify the total duration of SWDs in the post-treatment period and compare it to the baseline values and the vehicle-treated control group. A significant reduction in SWD duration indicates antiepileptic activity.

Protocol 2: Assessment of Sleep Architecture Modulation

This protocol is designed to evaluate the effect of this compound on sleep patterns in rats, based on the described in vivo studies.[1][4][5]

1. Animals:

-

Adult male Sprague-Dawley rats.

-

Surgically implant telemetric devices for EEG and electromyography (EMG) recording to monitor sleep stages. Allow for a sufficient recovery period (e.g., 1-2 weeks) after surgery.

-

House animals individually in recording chambers under a strict 12-hour light/dark cycle.

2. This compound Preparation:

-

Prepare this compound for oral administration in a suitable vehicle.

-

Prepare doses of 1, 3, and 10 mg/kg.

3. Experimental Procedure:

-

Acclimation: Acclimate the animals to the recording setup and handling procedures.

-

Baseline Recording: Record baseline EEG/EMG for at least 24 hours to establish normal sleep-wake patterns.

-

Administration: At the beginning of the light or dark phase, administer a single oral dose of this compound (1, 3, or 10 mg/kg) or vehicle. A crossover design where each animal receives all treatments on different days is recommended.

-

Post-treatment Recording: Record EEG/EMG for at least 24 hours following administration.

-

Data Analysis: Score the sleep-wake states (e.g., wake, non-REM sleep, REM sleep) in epochs (e.g., 10 seconds). Analyze the effects of this compound on the time spent in each state, the latency to sleep onset, and the power of different EEG frequency bands (e.g., delta waves).

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vivo efficacy study of this compound in rodents.

Caption: General in vivo experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Short-acting T-type calcium channel antagonists significantly modify sleep architecture in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Short-Acting T-Type Calcium Channel Antagonists Significantly Modify Sleep Architecture in Rodents - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

Application Notes and Protocols for Developing a Cell-Based Assay with TTA-A8

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-A8 is a potent and selective antagonist of T-type calcium channels, which are low voltage-activated channels playing crucial roles in a variety of physiological and pathophysiological processes.[1][2][3] These channels, including the subtypes Cav3.1, Cav3.2, and Cav3.3, are implicated in conditions such as epilepsy, neuropathic pain, and sleep disorders, making them attractive targets for drug discovery.[4] These application notes provide detailed protocols for developing and implementing a cell-based assay to characterize the activity of this compound and other potential T-type calcium channel modulators.

Principle of the Assay

The described cell-based assays are designed to measure the influx of calcium (Ca2+) through T-type calcium channels in response to membrane depolarization. This compound, as an antagonist, is expected to inhibit this calcium influx in a dose-dependent manner. The primary method detailed is a fluorescence-based assay using a calcium-sensitive dye or a genetically encoded calcium indicator. When the cell membrane is depolarized, T-type calcium channels open, allowing Ca2+ to enter the cell and bind to the indicator, resulting in a measurable increase in fluorescence. The inhibitory effect of this compound is quantified by the reduction in this fluorescence signal.

Signaling Pathway of T-Type Calcium Channel Activation

The following diagram illustrates the basic signaling pathway involving the activation of T-type calcium channels and the point of intervention for this compound.

Caption: T-type calcium channel signaling pathway.

Experimental Workflow

The general workflow for screening T-type calcium channel antagonists using a fluorescence-based assay is depicted below.

Caption: General experimental workflow.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/Assay | Value | Reference |

| IC50 | FLIPR Depolarization Assay | 31.3 nM | [1][3] |

| IC50 (CaV3.3) | HEK293 cells (holding potential -110 mV) | ~100 nM (for TTA-A2, a related compound) | [5] |

| IC50 (CaV3.3) | HEK293 cells (holding potential -75 mV) | ~5.4 µM (for TTA-A2, a related compound) |

Table 2: Pharmacokinetic Properties of this compound (in vivo)

| Species | Dose (p.o.) | Cmax | T1/2 | Reference |

| Rat | 5 mg/kg | - | Short | |

| Dog | 5 mg/kg | - | Short | |

| Rhesus Monkey | 5 mg/kg | - | Short | |

| Human | 20 mg | 1.82 ± 0.274 µM | 3.0 ± 1.1 h | [4] |

Experimental Protocols

Protocol 1: Calcium Flux Assay Using a Fluorescent Dye (e.g., Fluo-8 AM)

This protocol is suitable for cell lines endogenously expressing T-type calcium channels (e.g., SH-SY5Y, NG108-15) or for cell lines engineered to express a specific Cav3 subtype (e.g., HEK293-Cav3.2).

Materials:

-

Cell line of interest (e.g., HEK293 stably expressing human Cav3.2)

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

-

Black, clear-bottom 96-well or 384-well microplates

-

This compound

-

Fluo-8 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Potassium chloride (KCl) solution (for depolarization)

-

Fluorescence microplate reader with liquid handling capabilities (e.g., FLIPR)

Methodology:

-

Cell Plating:

-

Culture cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in culture medium.

-

Seed cells into black, clear-bottom microplates at an optimized density (e.g., 50,000 - 100,000 cells/well for a 96-well plate).

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare a 2X Fluo-8 AM loading solution in HBSS containing Pluronic F-127 according to the manufacturer's instructions.

-

Aspirate the culture medium from the cell plate.

-

Add an equal volume of the 2X Fluo-8 AM loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the desired concentrations of this compound to the wells. Include vehicle-only controls.

-

Incubate for 10-20 minutes at room temperature.

-

-

Depolarization and Fluorescence Measurement:

-

Prepare a depolarizing solution of KCl in HBSS. The final concentration of KCl will need to be optimized to elicit a submaximal response (e.g., EC80) for antagonist screening.

-

Place the cell plate into the fluorescence plate reader.

-

Set the instrument to record a baseline fluorescence reading.

-

Add the KCl solution to all wells simultaneously using the instrument's liquid handler to induce depolarization.

-

Immediately begin recording the fluorescence intensity (e.g., Ex/Em = 490/525 nm) over time.

-

-

Data Analysis:

-

Determine the maximum fluorescence change for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the log of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 value from the dose-response curve.

-

Protocol 2: High-Throughput Screening (HTS) using Genetically Encoded Calcium Indicators (GECIs)

This protocol is adapted for high-throughput screening and utilizes a cell line stably co-expressing a T-type calcium channel, a potassium channel (to maintain a hyperpolarized resting membrane potential), and a genetically encoded calcium indicator like GCaMP6s.

Materials:

-

HEK293 cell line stably expressing Cav3.x, Kir2.3, and GCaMP6s-CAAX

-

Culture medium with appropriate selection antibiotics

-

Black, clear-bottom 384-well microplates

-

This compound and other test compounds

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

KCl solution

Methodology:

-

Cell Plating:

-

Plate the engineered HEK293 cells in 384-well plates and incubate overnight.

-

-

Compound Addition:

-

Prepare compound plates with serial dilutions of this compound and other test compounds.

-

Transfer a small volume of the compound solutions to the cell plate.

-

Incubate for a predetermined time (e.g., 15 minutes) at room temperature.

-

-

Depolarization and Imaging:

-

Utilize a FLIPR or a similar high-content imaging system.

-

Establish a baseline fluorescence reading.

-

Inject a pre-determined concentration of KCl to induce depolarization.

-

Record the fluorescence kinetics.

-

-

Data Analysis:

-

Analyze the fluorescence data to determine the inhibitory effect of the compounds.

-

Calculate IC50 values for active compounds.

-

Assess assay quality using parameters like the Z'-factor. A Z' > 0.5 is generally considered excellent for HTS.

-

Troubleshooting

-

Low signal-to-noise ratio: Optimize cell density, dye loading conditions (concentration and incubation time), and the concentration of the depolarizing agent (KCl).

-

High well-to-well variability: Ensure uniform cell seeding and precise liquid handling. Check for edge effects on the microplate.

-

Cell death: Use a lower concentration of Pluronic F-127 or test a different calcium indicator dye. Ensure the health of the cell culture.

-

Inconsistent IC50 values: Verify the stability and purity of this compound. Ensure consistent incubation times and assay conditions.

Conclusion

The provided application notes and protocols offer a comprehensive guide for establishing robust and reliable cell-based assays to investigate the pharmacology of this compound and to screen for novel T-type calcium channel modulators. The choice of cell line and assay format can be adapted based on the specific research goals, from detailed mechanistic studies to high-throughput screening campaigns.

References

- 1. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Administration Route for TTA-A8: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals